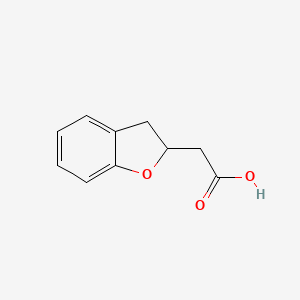

2,3-Dihydro-1-benzofuranacetic acid

描述

2,3-Dihydro-1-benzofuranacetic acid is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that consist of a fused benzene and furan ring.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydro-1-benzofuranacetic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Friedel-Crafts alkylation followed by intramolecular cyclization. For instance, the reaction of 2-hydroxyacetophenone with ethyl bromoacetate in the presence of a base can yield the desired benzofuran derivative .

Industrial Production Methods: Industrial production of benzofuran derivatives often employs catalytic processes to enhance yield and selectivity. Recent advancements include the use of free radical cyclization cascades and proton quantum tunneling, which offer high yields and fewer side reactions .

化学反应分析

Types of Reactions: 2,3-Dihydro-1-benzofuranacetic acid undergoes various chemical reactions, including:

Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can convert carbonyl groups to alcohols.

Substitution: Electrophilic and nucleophilic substitution reactions can modify the benzofuran ring or the acetic acid side chain.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines) are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzofuran-2-carboxylic acid, while reduction can produce benzofuran-2-methanol .

科学研究应用

Antidiabetic Properties

One of the most significant applications of DBFA derivatives is their role as agonists for G protein-coupled receptor 40 (GPR40), which is critical for glucose-stimulated insulin secretion in pancreatic β-cells. A notable compound, TAK-875 (derived from DBFA), has been shown to have a favorable pharmacokinetic profile and is currently under evaluation in clinical trials for type 2 diabetes treatment. This compound exhibited reduced lipophilicity and improved metabolic stability, leading to enhanced insulin secretion and better control of plasma glucose levels in animal models .

Antimicrobial Activity

Research indicates that benzofuran derivatives, including DBFA, possess significant antimicrobial properties. Studies have demonstrated that modifications at specific positions on the benzofuran ring can enhance antibacterial activity against various pathogens, including Gram-positive and Gram-negative bacteria. For instance, certain derivatives showed promising results against Staphylococcus aureus and Escherichia coli, suggesting that structural optimization could lead to new antimicrobial agents .

Structural Modifications and Their Impact

The biological activity of DBFA can be significantly influenced by structural modifications. For example, substituents at different positions on the benzofuran ring have been linked to enhanced pharmacological effects. Research has shown that halogen or hydroxyl groups at specific positions can improve antimicrobial potency and overall biological activity .

GPR40 Agonist Development

In a study focused on optimizing DBFA derivatives for GPR40 activation, researchers identified several compounds with improved bioavailability and reduced toxicity profiles compared to earlier versions. Compound 16 emerged as a lead candidate due to its low lipophilicity and favorable pharmacokinetic characteristics, making it suitable for further development in diabetes therapy .

Antimicrobial Efficacy

Another study explored the synthesis of various benzofuran-based compounds and their antimicrobial activities. The results indicated that specific substitutions on the benzofuran nucleus led to compounds with enhanced efficacy against multiple bacterial strains. For example, a derivative with a chloro substituent demonstrated significantly higher antimicrobial activity compared to its unsubstituted counterparts .

Comprehensive Data Table

| Compound Name | Application Area | Key Findings |

|---|---|---|

| TAK-875 | Antidiabetic | Improved insulin secretion; undergoing clinical trials |

| Benzofuran Derivative | Antimicrobial | Effective against S. aureus; structure-dependent activity |

| Optimized DBFA | GPR40 Agonist | Low lipophilicity; favorable pharmacokinetics |

作用机制

The mechanism of action of 2,3-Dihydro-1-benzofuranacetic acid involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives can inhibit enzymes such as tyrosinase and topoisomerase, which are involved in melanin synthesis and DNA replication, respectively . These interactions can lead to therapeutic effects, such as anti-cancer and anti-inflammatory activities .

相似化合物的比较

Benzofuran: The parent compound with a simpler structure.

2,3-Dihydrobenzofuran: Lacks the acetic acid side chain but shares the core structure.

Benzothiophene: Contains a sulfur atom instead of an oxygen atom in the furan ring.

Uniqueness: 2,3-Dihydro-1-benzofuranacetic acid is unique due to its acetic acid side chain, which imparts distinct chemical properties and biological activities. This side chain allows for further functionalization and enhances the compound’s solubility and reactivity .

生物活性

Overview

2,3-Dihydro-1-benzofuranacetic acid is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive review of its biological effects, mechanisms of action, and potential therapeutic applications based on current research findings.

- Molecular Formula : C11H12O4

- Molecular Weight : 208.21 g/mol

- Structure : The compound features a benzofuran core, which is known for its ability to interact with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with several enzymes and receptors. Key mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit Src kinase, an important player in cell signaling pathways, which may lead to anti-tumor effects by inducing apoptosis in cancer cells.

- Antioxidant Activity : Analogues of this compound have demonstrated the ability to inhibit lipid peroxidation and protect against oxidative stress, particularly in neurological contexts .

- Neuropathic Pain Modulation : Research indicates that derivatives of this compound can reverse neuropathic pain in animal models without affecting locomotor behavior, suggesting a targeted effect on pain pathways .

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Antitumor Activity

Studies have shown that this compound can induce apoptosis in various cancer cell lines. The anti-tumor mechanism involves the modulation of signaling pathways that control cell survival and proliferation.

2. Neuroprotective Effects

Research indicates that certain derivatives protect against central nervous system injuries by acting as antioxidants and reducing lipid peroxidation. They have been evaluated for their potential in treating conditions like stroke and trauma .

3. Pain Relief

In animal models of neuropathic pain, the compound has demonstrated efficacy in reversing pain symptoms while maintaining normal motor function, indicating a selective action on pain pathways .

4. Metabolic Effects

Recent studies suggest that derivatives of this compound may enhance insulin secretion and improve glucose tolerance in diabetic models, highlighting its potential role in metabolic disorders .

Case Studies

Several case studies have explored the therapeutic potential of this compound:

- Case Study 1 : A study involving diabetic rats showed that oral administration of a derivative significantly reduced plasma glucose levels during an oral glucose tolerance test (OGTT), suggesting its utility in managing type 2 diabetes .

- Case Study 2 : In a neurological model, the compound was found to significantly decrease markers of oxidative stress and improve recovery outcomes following traumatic brain injury .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

常见问题

Basic Research Questions

Q. How can researchers determine the purity of 2,3-Dihydro-1-benzofuranacetic acid using chromatographic methods?

- Methodology : High-performance liquid chromatography (HPLC) coupled with UV-Vis detection is recommended. Utilize reverse-phase C18 columns with a mobile phase gradient of methanol/water (acidified with 0.1% formic acid) for optimal separation. Validate purity against reference spectra from NIST Standard Reference Database 69 . For trace impurities, tandem mass spectrometry (LC-MS/MS) provides higher sensitivity, as demonstrated in wastewater analysis protocols .

Q. What are the optimal conditions for synthesizing this compound via catalytic methods?

- Methodology : Friedel-Crafts acylation or cyclization of pre-functionalized precursors (e.g., 5-acetyl derivatives) under acidic catalysis. Evidence from related dihydrobenzofuran syntheses suggests using chloroacetic acid as a catalyst under solvent-free conditions to enhance yield (70–85%) and reduce side reactions . Reaction progress should be monitored via thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) as the eluent.

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?

- Methodology :

- NMR : H and C NMR (in DMSO-d6 or CDCl3) to confirm the dihydrofuran ring (δ 3.0–4.0 ppm for methylene protons) and acetic acid side chain (δ 2.5–2.8 ppm) .

- FT-IR : Peaks at 1700–1720 cm (C=O stretch) and 2500–3300 cm (carboxylic acid O-H stretch) .

- High-resolution mass spectrometry (HRMS) for molecular ion validation (expected m/z for CHO: 178.0630) .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in reported biological activities of this compound derivatives?

- Methodology :

- Comparative structural analysis : Map substituent effects (e.g., fluorination at positions 3/5) on bioactivity using SAR studies. For example, fluorinated analogs (e.g., 3,5-difluoro derivatives) often exhibit enhanced enzyme inhibitory potency due to electronegativity effects .

- Dose-response standardization : Replicate assays under controlled conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability in IC values for anti-inflammatory or analgesic activity .

Q. How can computational modeling be applied to predict the reactivity of this compound in novel synthetic pathways?

- Methodology :

- DFT calculations : Optimize molecular geometry using Gaussian09 at the B3LYP/6-31G(d) level to predict electrophilic/nucleophilic sites. For example, the acetic acid moiety is susceptible to esterification, while the dihydrofuran ring undergoes electrophilic substitution .

- Molecular docking : Simulate interactions with target enzymes (e.g., cyclooxygenase-2) using AutoDock Vina to prioritize derivatives for synthesis .

Q. What methodological approaches are used to assess the enzyme inhibitory potential of fluorinated derivatives of this compound?

- Methodology :

- Kinetic assays : Use fluorometric or colorimetric substrates (e.g., p-nitrophenyl acetate for esterase inhibition) to measure residual enzyme activity. Include controls with deuterated internal standards (e.g., triclosan-d3) to validate reproducibility .

- Isothermal titration calorimetry (ITC) to quantify binding thermodynamics (ΔH, K) for high-affinity inhibitors .

Q. How to design experiments to investigate the metabolic stability of this compound in pharmacokinetic studies?

- Methodology :

- In vitro microsomal assays : Incubate the compound with rat liver microsomes (0.5 mg/mL protein) and NADPH (1 mM) at 37°C. Monitor degradation via LC-MS/MS over 60 minutes. Calculate half-life (t) using non-compartmental analysis .

- CYP450 inhibition screening : Use fluorogenic probes (e.g., CYP3A4: dibenzylfluorescein) to identify metabolic liabilities .

属性

IUPAC Name |

2-(2,3-dihydro-1-benzofuran-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c11-10(12)6-8-5-7-3-1-2-4-9(7)13-8/h1-4,8H,5-6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKJSLKIPAZEKGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C21)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。